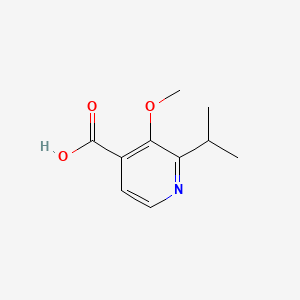
2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6ClF3O2 It is a derivative of benzene, featuring a chlorine atom, a methoxy group, and a trifluoromethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . This process involves the reduction of the compound under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. The use of specialized equipment and optimized reaction conditions would be essential to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the trifluoromethoxy group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce aldehydes, acids, or reduced trifluoromethoxy compounds.
Aplicaciones Científicas De Investigación
2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene has several scientific research applications:
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new bonds or modify existing ones. For example, in nucleophilic aromatic substitution, the chlorine atom is displaced by a nucleophile, resulting in the formation of a new substituted benzene derivative .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methoxy-1-(trifluoromethoxy)benzene: A positional isomer with similar chemical properties.
1-Bromo-4-(trifluoromethoxy)benzene: Another halogenated derivative with a bromine atom instead of chlorine.
(Trifluoromethoxy)benzene: A simpler compound lacking the chlorine and methoxy groups.
Uniqueness
2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and methoxy groups on the benzene ring, in addition to the trifluoromethoxy group
Propiedades
Fórmula molecular |
C8H6ClF3O2 |
|---|---|
Peso molecular |
226.58 g/mol |
Nombre IUPAC |
2-chloro-4-methoxy-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6ClF3O2/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4H,1H3 |
Clave InChI |
CURSMNDNPNFVTR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)
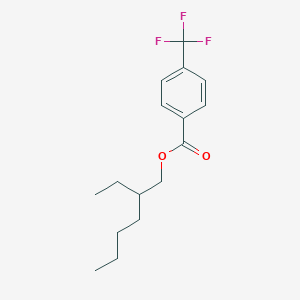
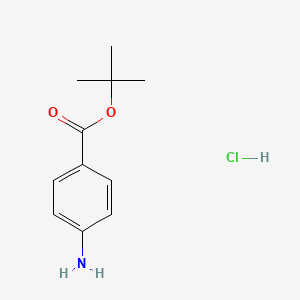



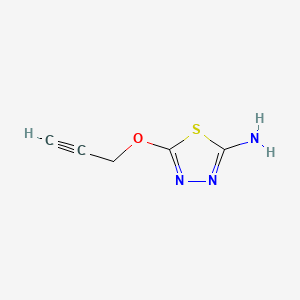
![1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B13931566.png)



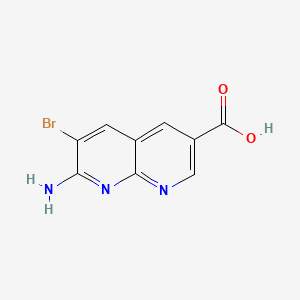
![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13931593.png)
